LogP Lipophilicity Comparison
The computed LogP of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde is 0.97 . This is lower than the LogP of the 5-carbaldehyde positional isomer (LogP = 1.08) and substantially lower than that of the 4-carbaldehyde isomer (LogP = 1.24) . The reduced lipophilicity of the N1-carbaldehyde isomer is attributable to the direct attachment of the electron-withdrawing formyl group to the endocyclic nitrogen, which polarizes the benzimidazolone scaffold and enhances aqueous solubility relative to the benzene-ring-substituted isomers.
ΔLogP = −0.27 (vs 4-carbaldehyde)
| Evidence Dimension | LogP (octanol-water partition coefficient, computed) |
|---|---|
| Target Compound Data | LogP = 0.97 |
| Comparator Or Baseline | 5-carbaldehyde isomer (CAS 106429-59-8): LogP = 1.08; 4-carbaldehyde isomer (CAS 1553231-99-4): LogP = 1.24 |
| Quantified Difference | ΔLogP = −0.11 (vs. 5-carbaldehyde); ΔLogP = −0.27 (vs. 4-carbaldehyde) |
| Conditions | Computed values from standard cheminformatics prediction algorithms; values sourced from independent supplier databases |
Why This Matters
A LogP difference of 0.1–0.3 log units can meaningfully influence aqueous solubility, permeability, and protein binding in lead optimization; the 1-carbaldehyde isomer offers a distinct lipophilicity starting point that cannot be replicated by simply using the 5-carbaldehyde or 4-carbaldehyde analog.
